molecular formula C9H10N4OS B092124 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole CAS No. 15182-68-0

1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole

Cat. No. B092124
CAS RN: 15182-68-0
M. Wt: 222.27 g/mol
InChI Key: ASFXKDBHBVHSLT-UHFFFAOYSA-N
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Description

The compound 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole is a derivative of tetrazole, which is a class of synthetic organic heterocyclic compounds characterized by a 5-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their various applications in medicinal chemistry, agriculture, and as ligands in coordination chemistry due to their versatile binding modes .

Synthesis Analysis

The synthesis of tetrazole derivatives can be achieved through various methods. One approach involves the electrooxidative/Michael-type sequential reactions of dihydroxybenzenes with 1-phenyl-5-mercaptotetrazole, leading to the formation of polyfunctional tetrazolic thioethers . Another method described for the synthesis of a related compound, 5-ethoxy-1-phenyl-1H-tetrazole, involves a new synthetic route, which is not detailed in the provided data but is mentioned to be environmentally friendly . Additionally, a novel 5-mercapto-1-substituted tetrazole incorporated quinoline analog was synthesized and characterized using various spectroscopic techniques, demonstrating the versatility of tetrazole derivatives in forming complex structures .

Molecular Structure Analysis

The molecular structure of tetrazole derivatives can be quite complex. For instance, the crystal structure of a 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione complex with Cd(II) revealed a nonplanar thione with a significant dihedral angle between the tetrazole and benzene rings . Similarly, the molecular structure of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole was studied, showing its ability to act as a monodentate or bidentate ligand, forming coordination compounds with metal ions . These studies highlight the structural diversity and the potential for forming various coordination geometries with metal ions.

Chemical Reactions Analysis

Tetrazole derivatives undergo a range of chemical reactions. For example, the photodecomposition of 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thiones to carbodiimides involves the expulsion of dinitrogen and sulfur, forming carbodiimides as sole photoproducts . The photochemistry of 5-ethoxy-1-phenyl-1H-tetrazole also leads to unimolecular decomposition, producing ethylcyanate and phenylazide . These reactions demonstrate the reactivity of tetrazole derivatives under various conditions, including light exposure.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazole derivatives are influenced by their molecular structure. The vibrational spectra of matrix-isolated 5-ethoxy-1-phenyl-1H-tetrazole were studied using FT-IR and theoretical DFT calculations, revealing information about the conformational states and stability of the compound . The thermal behavior of a 5-mercapto-1-substituted tetrazole incorporated quinoline derivative was studied using TGA and DSC techniques, providing insights into its stability under thermal conditions . These studies are crucial for understanding the stability and reactivity of tetrazole derivatives in various applications.

Scientific Research Applications

  • Corrosion Inhibition : Tetrazole derivatives, including 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole, have been studied for their effectiveness as corrosion inhibitors. They demonstrate high inhibiting efficiency, especially for copper and brass in acidic and chloride solutions, attributed to their interaction with metal surfaces and formation of protective films (Zucchi et al., 1996); (Mihit et al., 2006).

  • Synthesis and Characterization of Novel Compounds : The compound has been incorporated into novel synthetic routes to produce derivatives with potential applications in anti-inflammatory drugs and other medicinal chemistry fields. These studies often include characterization using various spectroscopic techniques and in-vitro biological activity assessment (Sureshkumar et al., 2017).

  • Electrochemical Studies : The compound and its derivatives have been the focus of various electrochemical studies. These include investigations into their inhibitory action on corrosion of different metals in acidic environments, studies using techniques like electrochemical impedance spectroscopy, and quantum chemical calculations to understand their mechanism of action (Tan et al., 2020); (Huang, 2022).

  • Structural Studies : Structural analyses of tetrazole derivatives have been conducted using techniques like X-ray crystallography, providing insights into their molecular structures, which are essential for understanding their reactivity and potential applications in material science and medicinal chemistry (Lyakhov et al., 2008).

  • Application in Drug Synthesis : Tetrazole derivatives, including the compound , are highlighted for their role as bioisosteric replacements for carboxylic acids in medicinal chemistry. This application is significant in the synthesis of various clinical drugs (Mittal & Awasthi, 2019).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and necessary precautions during handling and storage.


Future Directions

This involves potential applications, ongoing research, and areas of interest for future study.


For a specific compound, these details can be found in scientific literature, databases, and safety data sheets. Please consult a chemistry professional or refer to reliable sources for accurate information.


properties

IUPAC Name

1-(4-ethoxyphenyl)-2H-tetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4OS/c1-2-14-8-5-3-7(4-6-8)13-9(15)10-11-12-13/h3-6H,2H2,1H3,(H,10,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFXKDBHBVHSLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=S)N=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357417
Record name 1-(4-Ethoxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole

CAS RN

15182-68-0
Record name 1-(4-Ethoxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Tao, L Tengxu, Z Long, X Tao - Thin Solid Films, 2022 - Elsevier
A small molecule compound 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole (EPTT) with sulfhydryl group was investigated as a leveler to develop an innovative DC acid copper via fill …
Number of citations: 2 www.sciencedirect.com
R Mroczka, A Słodkowska - Molecules, 2023 - mdpi.com
Benzotriazole (BTA) is an important compound that demonstrates the strongest anticorrosion properties of copper and plays a role as a leveler and an additive to the electroplating bath …
Number of citations: 5 www.mdpi.com

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